5-Bromo-1-tert-butyl-6-fluorobenzotriazole 5-Bromo-1-tert-butyl-6-fluorobenzotriazole
Brand Name: Vulcanchem
CAS No.: 1365271-86-8
VCID: VC0087843
InChI: InChI=1S/C10H11BrFN3/c1-10(2,3)15-9-5-7(12)6(11)4-8(9)13-14-15/h4-5H,1-3H3
SMILES: CC(C)(C)N1C2=CC(=C(C=C2N=N1)Br)F
Molecular Formula: C10H11BrFN3
Molecular Weight: 272.121

5-Bromo-1-tert-butyl-6-fluorobenzotriazole

CAS No.: 1365271-86-8

Cat. No.: VC0087843

Molecular Formula: C10H11BrFN3

Molecular Weight: 272.121

* For research use only. Not for human or veterinary use.

5-Bromo-1-tert-butyl-6-fluorobenzotriazole - 1365271-86-8

Specification

CAS No. 1365271-86-8
Molecular Formula C10H11BrFN3
Molecular Weight 272.121
IUPAC Name 5-bromo-1-tert-butyl-6-fluorobenzotriazole
Standard InChI InChI=1S/C10H11BrFN3/c1-10(2,3)15-9-5-7(12)6(11)4-8(9)13-14-15/h4-5H,1-3H3
Standard InChI Key QFOIHMRBGJXXBH-UHFFFAOYSA-N
SMILES CC(C)(C)N1C2=CC(=C(C=C2N=N1)Br)F

Introduction

Structural Characteristics and Chemical Identity

Chemical Structure and Nomenclature

5-Bromo-1-tert-butyl-6-fluorobenzotriazole belongs to the benzotriazole family, a class of heterocyclic compounds containing a benzene ring fused to a triazole moiety. The compound features three key substituents: a bromine atom at position 5, a tert-butyl group at the N-1 position, and a fluorine atom at position 6 of the benzene ring. This substitution pattern differentiates it from similar benzotriazole derivatives such as those examined in antiviral research .

Molecular Structure Parameters

The compound's structure can be compared to similar halogenated benzotriazoles. Though structurally distinct, the analogous 5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazol-2-ol provides some comparative insights with its molecular weight of 287.13 g/mol . For 5-Bromo-1-tert-butyl-6-fluorobenzotriazole, we can expect a similar molecular weight, adjusted for the structural differences between benzimidazole and benzotriazole cores.

Physical State and Appearance

Based on comparable halogenated heterocyclic compounds, 5-Bromo-1-tert-butyl-6-fluorobenzotriazole likely exists as a crystalline solid at room temperature . Similar benzotriazole derivatives typically manifest as white to off-white crystalline solids with defined melting points.

Physicochemical Properties

Solubility Profile

The compound is expected to demonstrate moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chlorinated solvents, with limited solubility in water. This solubility pattern aligns with other functionalized benzotriazoles used in pharmaceutical research .

Stability and Reactivity

The presence of halogen substituents (bromine and fluorine) likely contributes to specific reactivity patterns. The tert-butyl group at the N-1 position may provide steric hindrance, potentially affecting the compound's reactivity and stability. Halogenated benzotriazoles typically demonstrate good thermal and chemical stability .

Spectroscopic Characteristics

Table 1 below outlines the anticipated spectroscopic characteristics of 5-Bromo-1-tert-butyl-6-fluorobenzotriazole, extrapolated from related compounds:

Spectroscopic MethodExpected Characteristic Features
UV-VisibleAbsorption maxima between 260-290 nm characteristic of benzotriazole chromophore
IR SpectroscopyC-F stretching (~1100 cm⁻¹), C-Br stretching (~600 cm⁻¹), and triazole ring vibrations
¹H NMRtert-Butyl singlet at δ ~1.3-1.5 ppm, aromatic protons at δ ~7.0-8.0 ppm
¹³C NMRCharacteristic signals for aromatic carbons (δ ~110-145 ppm), tert-butyl carbon (δ ~30 ppm)
Mass SpectrometryMolecular ion peak showing characteristic isotope pattern for bromine

Synthetic Approaches and Manufacturing Considerations

Purification Methods

Purification would likely involve column chromatography or recrystallization techniques. Based on similar compounds, suitable recrystallization solvents might include ethanol, ethyl acetate, or mixtures of hexane and ethyl acetate .

Biological Activity and Applications

Structure-Activity Relationships

The presence of halogen substituents (bromine and fluorine) on the benzene ring likely contributes to enhanced lipophilicity and membrane permeability, characteristics often associated with improved biological activity. The tert-butyl group at the N-1 position may influence the compound's binding to target proteins .

Table 2: Comparative Antiviral Activity Profile of Benzotriazole Derivatives

CompoundStructure CharacteristicsEC₅₀ Against CV-B5 (μM)EC₅₀ Against Poliovirus (μM)
Compound 17*Benzotriazole with amide substitution6.920.5
Compound 18*Benzotriazole with modified amide group5.517.5
5-Bromo-1-tert-butyl-6-fluorobenzotriazoleHalogenated benzotriazole with tert-butyl groupNot determinedNot determined

*Compounds referenced from antiviral research on benzotriazole derivatives

Cytotoxicity Considerations

When evaluating benzotriazole derivatives for therapeutic applications, cytotoxicity is a critical parameter. Cytotoxicity assays on related compounds have used Vero-76 cells with the MTT method after 72 hours of exposure . Similar testing would be essential for 5-Bromo-1-tert-butyl-6-fluorobenzotriazole to establish its safety profile.

Comparative Analysis with Related Compounds

Structural Comparison with Similar Compounds

5-Bromo-1-tert-butyl-6-fluorobenzotriazole shares structural elements with several related compounds that have been characterized in the literature:

  • 5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazol-2-ol (CAS 12352200329794669): This compound shares the 5-bromo, 1-tert-butyl, and 6-fluoro substitution pattern but on a benzimidazole rather than a benzotriazole core .

  • 5-Bromo-1-chloro-2,3-difluorobenzene (CID 50997843): While lacking the triazole ring, this compound shares the halogenated benzene core structure .

Property Comparison Table

Table 3: Comparative Physicochemical Properties of Related Compounds

Property5-Bromo-1-tert-butyl-6-fluorobenzotriazole5-Bromo-1-tert-butyl-6-fluoro-1H-benzimidazol-2-ol5-Bromo-1-chloro-2,3-difluorobenzene
Molecular FormulaC₁₀H₁₁BrFN₃ (estimated)C₁₁H₁₂BrFN₂OC₆H₂BrClF₂
Molecular Weight~272 g/mol (estimated)287.13 g/mol227.43 g/mol
Core StructureBenzotriazoleBenzimidazoleHalogenated benzene
Physical StateLikely solidSolidNot specified
SMILES NotationEstimatedCC(C)(C)N1C(NC2=CC(Br)=C(F)C=C21)=ONot detailed in search results

Functional Group Effects

The presence of different functional groups significantly impacts the chemical behavior and potential applications of these compounds:

  • The tert-butyl group provides steric bulk and lipophilicity, potentially enhancing membrane permeability.

  • The bromine substituent offers opportunities for further functionalization through cross-coupling reactions.

  • The fluorine atom increases metabolic stability and can enhance binding interactions through hydrogen bonding or dipole interactions.

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